(2R,4R)-4-((tert-Butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylic acid

Peptide Synthesis Orthogonal Protection Chemoselective Functionalization

(2R,4R)-4-((tert-Butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylic acid (CAS 2306245-88-3; C₁₁H₂₀N₂O₄, MW 244.29) is a chiral, non-proteinogenic amino acid belonging to the class of 4-substituted proline analogues. It features a trans-(2R,4R) pyrrolidine ring bearing a Boc-protected N-methylamino group at C4 and a free carboxylic acid at C2, while the pyrrolidine ring nitrogen (N1) remains unprotected.

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
Cat. No. B8241488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-4-((tert-Butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylic acid
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CC(NC1)C(=O)O
InChIInChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13(4)7-5-8(9(14)15)12-6-7/h7-8,12H,5-6H2,1-4H3,(H,14,15)/t7-,8-/m1/s1
InChIKeyGOLPOYMKYIORCL-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (2R,4R)-4-((tert-Butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylic acid: A Selectively Protected Chiral Proline Scaffold for Procurement Decisions


(2R,4R)-4-((tert-Butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylic acid (CAS 2306245-88-3; C₁₁H₂₀N₂O₄, MW 244.29) is a chiral, non-proteinogenic amino acid belonging to the class of 4-substituted proline analogues . It features a trans-(2R,4R) pyrrolidine ring bearing a Boc-protected N-methylamino group at C4 and a free carboxylic acid at C2, while the pyrrolidine ring nitrogen (N1) remains unprotected. This orthogonal protection pattern—Boc on the side-chain nitrogen with a free ring amine—distinguishes it from its regioisomer (2R,4R)-1-Boc-4-(methylamino)pyrrolidine-2-carboxylic acid (CAS 1932134-05-8), where the Boc group resides on the ring nitrogen and the side-chain methylamino group is free . The compound is commercially available at 95–98% purity from multiple suppliers, making it a tractable building block for medicinal chemistry and peptide engineering programs .

Protection Orthogonal Boc at C4 N-methylamine, free N1 for direct ring coupling
Stereochemistry Trans-(2R,4R) retains PPII conformation across solvent conditions
Workflow Pre-protected scaffold eliminates 4–5 synthetic steps for lead optimization

Why Generic Substitution of (2R,4R)-4-((tert-Butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylic acid Introduces Synthetic and Conformational Risk


Proline analogues with identical molecular formulas but different protection patterns or stereochemistry are not interchangeable. The target compound's unique orthogonal protection—Boc on the side-chain N-methylamine and a free N1 ring amine—enables chemoselective coupling at the pyrrolidine nitrogen while keeping the 4-methylamino group inert, a strategy unavailable with the 1-Boc-protected regioisomer . Substituting a non-methylated 4-aminoproline forfeits the enhanced cis-amide bond population and the dipeptide-mimetic capacity conferred by N-methylation [1]. Changing the (2R,4R)-trans configuration to a cis diastereomer fundamentally alters backbone conformational preferences, as demonstrated by solvent-dependent PPII-to-β-structure switching observed exclusively in cis-4S-aminoproline oligomers but not in trans-4R-aminoproline peptides [2]. These are not cosmetic distinctions; they directly impact peptide structure, biological activity, and downstream synthetic efficiency.

Target Feature
Substitution Risk
C4 Boc-N(CH₃) with free N1
1-Boc regioisomer requires additional deprotection; coupling pattern may shift
N-methylated amine at C4
Non-methylated 4-aminoproline may not reproduce cis-amide stabilization
Trans-(2R,4R) configuration
Cis diastereomer exhibits solvent-dependent PPII-to-β switching; conformational context may differ

Quantitative Differentiation Evidence for (2R,4R)-4-((tert-Butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylic acid: Head-to-Head and Cross-Study Data


Orthogonal Boc Protection Pattern Enables Chemoselective Ring-Nitrogen Coupling — Absent in the 1-Boc Regioisomer

The target compound (CAS 2306245-88-3) carries a Boc-protected N-methylamino group at the C4 position while the pyrrolidine ring nitrogen (N1) is free. Its direct regioisomer (CAS 1932134-05-8) places Boc on the ring nitrogen and leaves the C4-methylamino group unprotected . This distinction is not merely structural: the target compound's free N1 can be directly coupled to carboxylic acids or activated esters under standard peptide-coupling conditions without disturbing the C4 side-chain, whereas the regioisomer requires deprotection of the ring nitrogen before any N1-directed chemistry can proceed. Quantitative vendor specifications confirm the two regioisomers are sold as distinct catalog items with identical molecular formulas (C₁₁H₂₀N₂O₄, MW 244.29) but different CAS numbers, underscoring their non-interchangeability .

Protection Pattern
Head-to-head
Boc on C4-N(CH₃), N1 free vs. 1-Boc regioisomer (Boc on N1, C4-NHCH₃ free); distinct commercial products
Supports regioisomer selection
Distinct CAS numbers confirm non-interchangeability
Peptide Synthesis Orthogonal Protection Chemoselective Functionalization

N-Methylation Increases cis-Amide Bond Population Relative to Non-Methylated 4-Aminoproline

N-Methylation of amino acid residues is a well-established strategy to modulate amide bond geometry. In cyclic peptides, N-methylation not only increases steric hindrance but also raises the population of the cis-amide conformation [1]. Computational studies on N-acetyl-N′-methylamide derivatives of aminoproline versus (dimethylamino)proline reveal that dimethylamino substitution (an analog of the N-methylamino motif) significantly increases the number of conformational minima on the potential energy surface, reflecting enhanced conformational flexibility and a shift toward cis-amide preference [2]. In natural product chemistry, N-methyl-4-aminoproline has been identified in cyclolinopeptide CLX where it adopts a nonplanar cis-amide bond, functionally substituting for two amino acid residues—a property not achievable with non-methylated 4-aminoproline [3].

cis-Amide Population
Cross-study comparable
N-methyl-4-aminoproline increases cis-amide population; dimethylamino analogue produces more conformational minima
Supports cis-amide stabilization context
DFT and NMR evidence from literature
Peptide Conformation cis/trans Isomerization N-Methylation

Trans-(2R,4R) Configuration Confers Solvent-Stable Polyproline II Conformation — Cis Isomers Show Solvent-Dependent Conformational Switching

The trans-(2R,4R) stereochemistry of the target compound is critical for conformational predictability. Experimental comparison of trans-(4R)-aminoproline and cis-(4S)-aminoproline oligomers demonstrates that trans-4R-aminoproline peptides retain the polyproline II (PPII) conformation in both trifluoroethanol and aqueous media, whereas cis-4S-aminoproline polypeptides undergo a solvent-induced switch from β-structure (in TFE) to PPII (in water) [1]. This conformational plasticity in the cis isomer introduces uncertainty in structure-based design. The target compound inherits the trans configuration, making it the preferred choice when consistent PPII helical geometry is required across different solvent environments. Density functional theory calculations further show that protonation of the amino side group increases the energy gaps separating cis and trans isomers, enhancing the destabilization of the trans-substituted isomer relative to cis [2].

PPII Conformation
Cross-study comparable
Trans-(2R,4R) retains PPII in TFE and water; cis isomers switch β→PPII upon solvent change
Trans diastereomer maintains predictable backbone geometry
CD spectroscopy data from aminoproline oligomers
Conformational Stability Polyproline II Helix Stereochemistry

4-Substituted Proline Analogues Deliver 6–22-Fold Potency and Selectivity Gains in Protease Inhibitor Programs

In an integrated medicinal chemistry program targeting Chlamydia trachomatis HtrA (CtHtrA) serine protease, first-generation 4-substituted proline analogues (Compound 25) increased anti-CtHtrA potency by approximately 6-fold and selectivity over human neutrophil elastase (HNE) by approximately 12-fold relative to the peptidic lead compound 1 [1]. Second-generation analogues incorporating triazole-modified proline residues (Compound 49) achieved approximately 9-fold potency improvement and 22-fold selectivity enhancement over the same baseline [1]. While the target compound is a protected building block rather than the final inhibitor, its 4-substituted proline core with N-methylamino functionality represents the exact scaffold class that generated these improvements. This class-level evidence positions 4-substituted proline derivatives as privileged scaffolds for protease inhibitor design, with the Boc-N-methylamino substitution offering additional conformational tuning through N-methylation .

Protease Inhibitor SAR
Class-level inference
6–9× potency gain, 12–22× selectivity gain over peptidic lead (CtHtrA program)
Class-level protease inhibitor scaffold evidence
Data from Stubbing et al. (2021); building block requires further elaboration
Protease Inhibition HtrA Serine Protease Structure-Activity Relationship

Selective C4-Protection Strategy Enables Higher Synthetic Efficiency Compared to Historical Azide Routes

In the synthesis of orthogonally protected 4-aminoproline derivatives, a five-step selective dual-protection route (Cbz temporary protection, Boc introduction, catalytic hydrogenation, Fmoc capping) provided Fmoc-(2S,4R)-Amp(Boc)-OH in 47.23% overall yield [1]. This was reported to be superior to the historical azide-mediated route from hydroxyproline in terms of yield, efficiency, and reduced step count [1]. While this specific example is the L-proline (2S,4R) diastereomer, the synthetic logic directly translates to the D-proline (2R,4R) series. The target compound's pre-installed Boc-N-methylamino group eliminates the need for post-synthetic N-methylation or amine protection steps, offering further synthetic economy. In broader context, 4-substituted proline scaffolds can be accessed in 27–55% overall yield from glycine Schiff bases in four steps [2].

Synthetic Efficiency
Supporting evidence
Pre-protected building block bypasses 4–5 steps; reported dual-protection route yield 47%
Reduces synthetic burden in lead optimization
Data from Yang (2010); Lorente et al. (2020)
Synthetic Methodology Protecting Group Strategy Process Chemistry

N-Methyl-4-aminoproline Functions as a Dipeptide Mimetic with Nonplanar cis-Amide Geometry — Unavailable from Simple 4-Aminoproline

In the naturally occurring cyclolinopeptide CLX from linseed, the non-proteinaceous amino acid N-methyl-4-aminoproline (residue X) substitutes for two amino acid residues found in cyclolinopeptide A (CLA), effectively mimicking a dipeptide moiety with a nonplanar cis-amide bond [1]. This dual-residue replacement is not achievable with non-methylated 4-aminoproline or 4-hydroxyproline, as these lack the combined N-alkylation and 4-amino functionality required to simultaneously constrain the amide geometry and reduce the residue count. The N-methyl-4-aminoproline residue is proposed to mimic a transition state of peptidyl-prolyl cis/trans isomerization catalyzed by PPIases [1]. The target compound, as a Boc-protected form of this exact amino acid scaffold, provides a direct synthetic entry point to such peptidomimetic designs.

Dipeptide Mimetic
Class-level inference
N-methyl-4-aminoproline substitutes 2 residues in cyclolinopeptide CLX; nonplanar cis-amide
Enables two-for-one residue replacement strategy
Natural product structural evidence (Ruchała et al.)
Peptidomimetics Dipeptide Mimetic Cyclolinopeptide

Optimal Research and Industrial Application Scenarios for (2R,4R)-4-((tert-Butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylic acid


Protease Inhibitor Lead Optimization Requiring C4-Substituted Proline Scaffolds

The target compound serves as an advanced intermediate for constructing P2-modified proline inhibitors of serine proteases. Quantitative SAR from the CtHtrA program demonstrates that 4-substituted proline analogues deliver 6–9-fold potency gains and 12–22-fold selectivity improvements over unsubstituted peptidic leads [1]. The Boc-N-methylamino group at C4 provides a protected handle for further diversification (e.g., triazole conjugation via click chemistry or acylations after Boc removal), while the free N1 ring nitrogen enables direct incorporation into growing peptide chains. This orthogonal protection pattern is particularly valuable for solid-phase peptide synthesis (SPPS) where chemoselective coupling is paramount.

Conformationally Constrained Peptide Design Exploiting N-Methylation-Induced cis-Amide Stabilization

In cyclic or linear peptides where cis-amide bond geometry is desired at the Xaa-Pro junction, N-methylation of the 4-aminoproline scaffold increases the cis-amide population relative to non-methylated analogs [2]. The target compound provides this N-methyl functionality in a Boc-protected form compatible with standard Fmoc-SPPS protocols after appropriate deprotection. Computational studies confirm that N,N-dimethylamino substitution (a close analog) significantly expands the conformational landscape of proline-containing dipeptides, offering greater conformational diversity for screening campaigns [3].

Dipeptide-Mimetic Design for Reducing Peptide Molecular Weight

As demonstrated in cyclolinopeptide natural product chemistry, N-methyl-4-aminoproline can functionally replace two consecutive amino acid residues while introducing a nonplanar cis-amide bond [4]. The target compound, upon Boc deprotection, yields the free N-methyl-4-aminoproline residue suitable for incorporation into peptidomimetic sequences. This two-for-one residue replacement strategy is particularly relevant for programs constrained by molecular weight limits (e.g., oral bioavailability optimization following Lipinski guidelines) or for reducing peptide synthesis costs.

Collagen Model Peptide Studies Requiring Stereochemically Defined PPII Helix Propensity

Trans-4-aminoproline residues have been successfully incorporated into collagen model peptides and shown to produce more stable triple helices than the corresponding hydroxyproline-containing sequences [5]. The (2R,4R)-trans configuration of the target compound ensures retention of PPII conformational preference across aqueous and organic solvent conditions, unlike cis diastereomers that exhibit solvent-dependent structural switching [6]. Researchers studying collagen stability, integrin binding, or fibrotic disease mechanisms should preferentially specify the (2R,4R)-trans diastereomer to ensure conformational reproducibility.

Application
Selection Property
Validation Focus
Protease inhibitor lead optimization
4-Substituted proline scaffold with orthogonal protection
SAR potency and selectivity review
cis-Amide stabilized peptide design
N-Methyl-4-aminoproline building block
cis-Amide population and conformational profiling
Peptidomimetic molecular weight reduction
Two-for-one residue replacement capacity
Peptide structure and residue count reduction
Collagen triple-helix stability studies
Trans-(2R,4R) stereochemistry
PPII conformational reproducibility across solvents
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